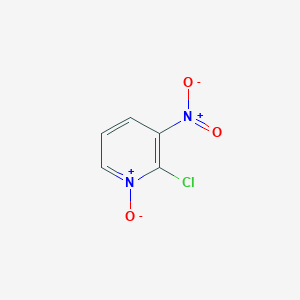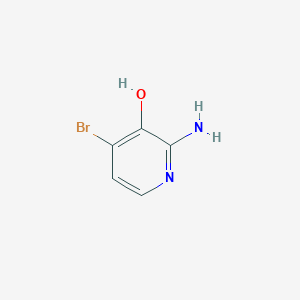
4-((4-Fluorophenyl)thio)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-((4-Fluorophenyl)thio)piperidine hydrochloride is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a solid substance . It has a molecular weight of 247.76 .Aplicaciones Científicas De Investigación
Neuroleptic and Antipsychotic Activity
4-((4-Fluorophenyl)thio)piperidine hydrochloride and its derivatives have been explored for their neuroleptic and antipsychotic properties. For example, some derivatives have shown neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978). These compounds demonstrate potential for the treatment of psychiatric disorders due to their action on the central nervous system.
Antihypertensive and Calcium-Channel Blocking Activity
Compounds structurally related to 4-((4-Fluorophenyl)thio)piperidine hydrochloride have been synthesized and studied for their calcium-channel-blocking and antihypertensive activities (Shanklin et al., 1991). This research indicates the potential use of these compounds in managing hypertension and related cardiovascular conditions.
Anti-Leukemia Activity
Derivatives of 4-((4-Fluorophenyl)thio)piperidine hydrochloride have been synthesized and evaluated for their anti-leukemia activity. The results indicated that these compounds could inhibit the growth of leukemia cells, suggesting potential therapeutic applications in cancer treatment (Yang et al., 2009).
Antimycobacterial Activity
Some derivatives have been found to have antimycobacterial properties, showing effectiveness against Mycobacterium tuberculosis (Kumar et al., 2008). This finding opens up new avenues for treating tuberculosis, particularly with compounds having a similar structural framework.
Serotonin Reuptake Inhibitor
Certain derivatives of 4-((4-Fluorophenyl)thio)piperidine hydrochloride act as serotonin reuptake inhibitors. This property is significant for the development of antidepressant medications (Miura et al., 1993).
Antiallergy Activity
Research has shown that certain piperidine derivatives exhibit potent antiallergy activity. This suggests their potential use in developing new antiallergic medications (Walsh et al., 1989).
Combined Analgesic and Neuroleptic Activity
Some derivatives have been found to exhibit a combination of analgesic and neuroleptic activities, indicating their potential as multi-functional pharmaceutical agents (Iorio et al., 1987).
Dopamine Transporter Affinity
Research into 4-((4-Fluorophenyl)thio)piperidine hydrochloride derivatives has revealed high affinity for the dopamine transporter, which is significant for the development of treatments for disorders like Parkinson's disease and depression (Prisinzano et al., 2002).
Cytotoxicity Against Cancer Cell Lines
Studies have indicated that some piperidinol derivatives show cytotoxicity against human hepatoma and breast cancer cell lines, pointing to their potential application in cancer therapy (Kucukoglu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXUSZPOIHXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544875 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101798-76-9 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



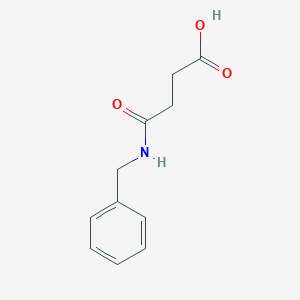

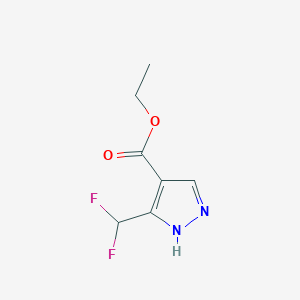
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)


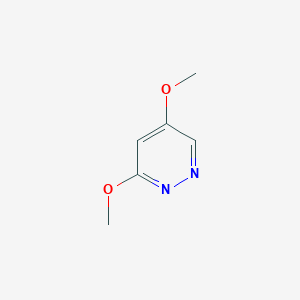
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
